molecular formula C16H15NO3 B14013293 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile CAS No. 18787-04-7

2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile

Cat. No.: B14013293
CAS No.: 18787-04-7
M. Wt: 269.29 g/mol
InChI Key: VPHWMIVTJMMPDO-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile is an organic compound that features a nitrile group, a hydroxy group, and a methoxyphenoxy group attached to a phenylpropanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyphenol with benzyl cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-methoxyphenol attacks the benzyl cyanide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The nitrile group can also interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-(4-methoxyphenoxy)-2-phenylpropanenitrile
  • 2-Hydroxy-3-(3-ethoxyphenoxy)-2-phenylpropanenitrile
  • 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanoic acid

Uniqueness

2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

18787-04-7

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

2-hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile

InChI

InChI=1S/C16H15NO3/c1-19-14-8-5-9-15(10-14)20-12-16(18,11-17)13-6-3-2-4-7-13/h2-10,18H,12H2,1H3

InChI Key

VPHWMIVTJMMPDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC(C#N)(C2=CC=CC=C2)O

Origin of Product

United States

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